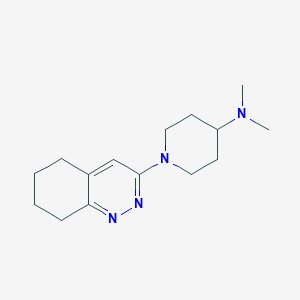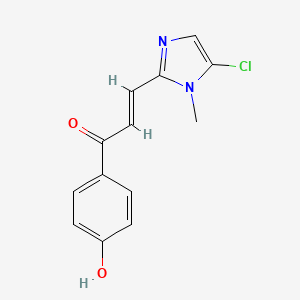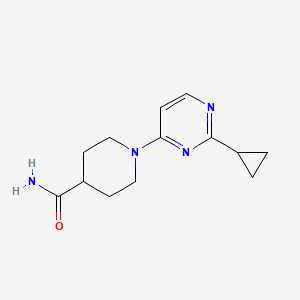![molecular formula C15H14FN5 B12228159 2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12228159.png)
2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves the reaction of 2-fluorophenylpiperazine with a pyrimidine derivative. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, methanol). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects . For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can be beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but has a carboxamide group instead of a carbonitrile group.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound has a similar piperazine and fluorophenyl moiety but differs in the triazine ring structure.
Uniqueness
2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile is unique due to its specific combination of a fluorophenyl group and a pyrimidine ring with a carbonitrile group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H14FN5 |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C15H14FN5/c16-13-3-1-2-4-14(13)20-7-9-21(10-8-20)15-18-6-5-12(11-17)19-15/h1-6H,7-10H2 |
InChI Key |
XRMPDKKANYKMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=CC(=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile](/img/structure/B12228079.png)
![3-(3-chloro-4-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12228082.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12228083.png)


![[2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12228090.png)
![3-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12228092.png)
![3-Cyclopropyl-6-{[1-(5-methoxypyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12228099.png)


![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12228125.png)
![N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12228126.png)
![{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol](/img/structure/B12228134.png)
![2-Methyl-3-[(oxan-3-yl)methoxy]pyridine](/img/structure/B12228147.png)
